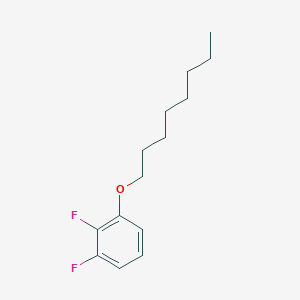

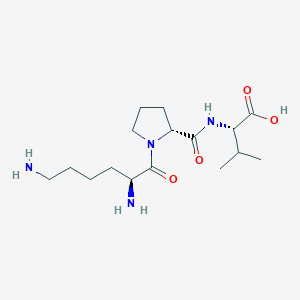

L-Valine, L-lysyl-D-prolyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

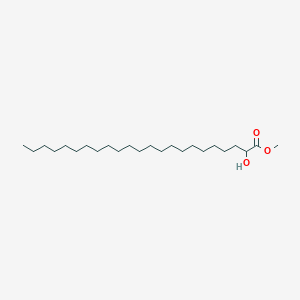

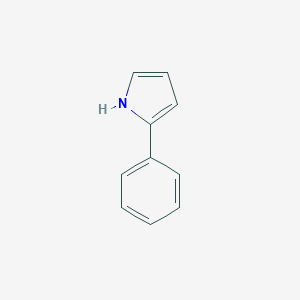

“L-Valine, L-lysyl-D-prolyl-” is a compound with the molecular formula C16H30N4O4 . It is composed of the amino acids L-Valine, L-Lysine, and D-Proline . L-Valine is an essential amino acid that cannot be synthesized by the body and must be obtained through dietary sources or supplementation . It is primarily metabolized in the liver and skeletal muscles, where it is used for energy production and protein synthesis . Prolyl-Valine is a dipeptide composed of proline and valine. It is an incomplete breakdown product of protein digestion or protein catabolism .

Synthesis Analysis

Valine, like other branched-chain amino acids, is synthesized by bacteria and plants, but not by animals . It is therefore an essential amino acid in animals, and needs to be present in the diet . It is synthesized in plants and bacteria via several steps starting from pyruvic acid .

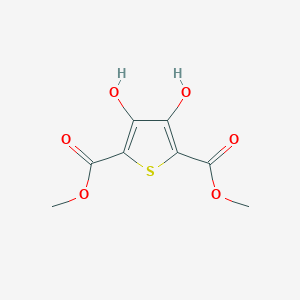

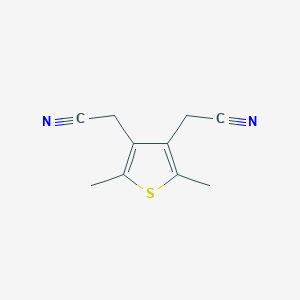

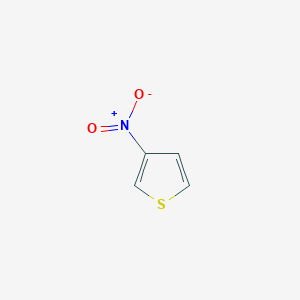

Molecular Structure Analysis

The structure of L-Valine consists of a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a side chain known as an isopropyl group . The isopropyl group gives L-Valine its distinctive branched shape .

Chemical Reactions Analysis

The physicochemical properties of L- and DL-valine have been studied within the framework of density functional theory including van der Waals interactions . The results of this study showed that electronic properties of the two forms of valine are similar at zero pressure .

Physical And Chemical Properties Analysis

The physicochemical properties of L- and DL-valine have been studied . The results showed that electronic properties of the two forms of valine are similar at zero pressure . Pressure leads to different responses in these crystals which is manifested as various deformations of molecules .

Aplicaciones Científicas De Investigación

Nutritional Applications

- Valine is an essential amino acid with significant importance in swine nutrition. Research reviews have suggested optimal ratios of standard ileal digestible valine to lysine in piglet diets, emphasizing the need for precise nutritional planning to meet valine requirements for optimal growth and health in piglets (Yi Meng-xi, 2014).

Biotechnological Applications

- L-lysine is crucial for industrial applications, especially in food and animal feed sectors. Advances in strain development and fermentation technologies have significantly increased L-lysine productivity, highlighting the importance of genetic engineering and optimization of fermentation processes for efficient production (Fernanda Karine do Carmo Félix et al., 2019).

Medical Applications

- L-arginine, due to its metabolic versatility, has shown potential benefits across a range of clinical conditions including cardiovascular health, erectile dysfunction, immune response, and gastric hyperacidity. It's noted for its pharmacological effects when consumed in doses exceeding normal dietary intake, indicating its potential in preventive and therapeutic applications (M. Gad, 2010).

Therapeutic Applications

- L-carnitine and acylcarnitines have emerged as mitochondrial biomarkers with significant implications in precision medicine. Their measurement can identify disease and prognosticate mortality across various disorders, including diabetes, sepsis, cancer, and heart failure, illustrating the importance of these metabolites in clinical diagnostics and potential therapeutic interventions (M. R. McCann et al., 2021).

Direcciones Futuras

The application of valine molecules in optical devices is quite interesting due to their different chirality . Two forms of valine have a wide field of application; therefore, their properties are investigated . Further studies could focus on the impact of the molecule structure on the physical and chemical properties of the crystal .

Propiedades

IUPAC Name |

(2S)-2-[[(2R)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N4O4/c1-10(2)13(16(23)24)19-14(21)12-7-5-9-20(12)15(22)11(18)6-3-4-8-17/h10-13H,3-9,17-18H2,1-2H3,(H,19,21)(H,23,24)/t11-,12+,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPZCHGIWAQVKQ-XQQFMLRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H]1CCCN1C(=O)[C@H](CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Valine, L-lysyl-D-prolyl- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide](/img/structure/B186526.png)